Lapatinib metabolite M1

Description

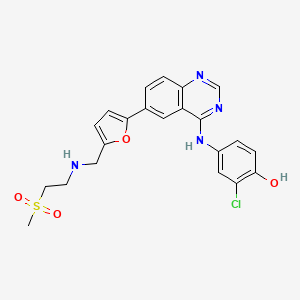

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTCWAMLLWYBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268997-70-1 | |

| Record name | o-Dealkylated lapatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEALKYLATED LAPATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Enzymatic Elucidation of Lapatinib Metabolite M1

Cytochrome P450 Isozyme Contributions to Lapatinib (B449) Metabolite M1 Generation

The formation of metabolite M1 from lapatinib is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of xenobiotics.

Quantitative Role of CYP3A4 and CYP3A5 in Lapatinib O-Dealkylation

Extensive in vitro studies have unequivocally identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the O-dealkylation of lapatinib to form M1. researchgate.netnih.govnih.govresearchgate.net Both isoforms are quantitatively significant contributors to this metabolic pathway. nih.gov Research using human liver microsomes and recombinant P450 enzymes has confirmed that these two enzymes are the main drivers of this reaction. nih.govlongdom.org While both are involved, studies suggest that CYP3A4 plays a more dominant role in the bioactivation of lapatinib in all evaluated liver tissues. nih.gov

Relative Contributions of Other Cytochrome P450 Enzymes (e.g., CYP2C19, CYP2C8)

While CYP3A4 and CYP3A5 are the major players, other CYP enzymes have been investigated for their potential role in lapatinib metabolism. In vitro experiments have shown that lapatinib can be metabolized by CYP2C19 and CYP2C8 to produce various oxidized metabolites. researchgate.net However, their contribution to the specific formation of M1 appears to be minor compared to the prominent roles of CYP3A4 and CYP3A5. nih.gov One study noted that while CYP2C19 showed some activity in forming an M1-like metabolite of a different compound, for lapatinib, the focus remains on the CYP3A family. nih.gov Lapatinib has been shown to be a weak inhibitor of CYP2C8. nih.gov

Influence of Genetic Polymorphisms (e.g., CYP3A5 Genotype) on Lapatinib Metabolite M1 Formation Kinetics in In Vitro Systems

In vitro studies using human liver microsomes genotyped for CYP3A5 have demonstrated that the contribution of CYP3A5 to lapatinib O-debenzylation is dependent on the individual's genotype and resulting enzyme activity. nih.gov In livers from individuals expressing CYP3A5, this enzyme can contribute approximately 20% to 42% of the lapatinib O-debenzylation. nih.gov Studies have shown that a high-activity CYP3A5 genotype leads to an increased formation of M1 and its subsequent reactive metabolite-GSH conjugate in vitro. researchgate.net This highlights that individual CYP3A activity, influenced by CYP3A5 genotype, is a key determinant of lapatinib bioactivation. nih.gov

Characterization of Enzyme Kinetics and Metabolic Rates for this compound Formation

The kinetics of M1 formation by CYP3A4 and CYP3A5 have been characterized to understand their relative efficiencies. Kinetic analyses have revealed that CYP3A4 is more efficient at lapatinib O-dealkylation than CYP3A5.

| Enzyme | Kcat/Km (μM⁻¹ min⁻¹) |

| CYP3A4 | 6.8 |

| CYP3A5 | 1.3 |

This table displays the catalytic efficiency (kcat/Km) of CYP3A4 and CYP3A5 in the O-dealkylation of lapatinib. Data sourced from nih.gov.

As shown in the table, the catalytic efficiency (kcat/Km) of CYP3A4 is approximately 5.2-fold higher than that of CYP3A5 for this reaction. nih.gov

Further Biotransformation of Lapatinib Metabolite M1

Phase II Conjugation Pathways of Lapatinib (B449) Metabolite M1

Phase II metabolism of the lapatinib metabolite M1 involves the conjugation with endogenous molecules, significantly increasing its water solubility and facilitating its elimination. drughunter.comlongdom.org These pathways are considered major routes for the detoxification of M1, competing with bioactivation pathways that can lead to reactive species. nih.govresearchgate.net The main conjugation reactions for M1 are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation represents a key detoxification pathway for the M1 metabolite. nih.govnih.gov This process involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the phenolic hydroxyl group of M1, forming an M1-glucuronide conjugate. nih.govdrughunter.com This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and is considered a significant step in the hepatic clearance of M1. nih.govresearchgate.net

Research has focused on identifying the specific UGT isoforms responsible for the glucuronidation of this compound. Through reaction phenotyping experiments utilizing a panel of human recombinant UGT enzymes, UGT1A1 has been identified as the principal enzyme mediating this reaction in the liver. nih.govnih.govresearchgate.net Studies involving incubations of M1 with various individual recombinant UGTs (including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, UGT2B10, UGT2B15, and UGT2B17) confirmed that UGT1A1 was the major contributor to the formation of the M1-glucuronide. nih.gov The involvement of UGT1A1 is significant as it is a known polymorphic enzyme, suggesting that genetic variations could influence the rate of M1 detoxification. nih.gov

A strong and significant correlation has been established between UGT1A1 activity and the rate of M1 glucuronidation in human liver microsomes (HLMs). nih.govnih.gov Studies using a panel of HLMs from UGT1A1-genotyped donors demonstrated that the formation of the M1-glucuronide was significantly correlated with UGT1A1-mediated 17β-estradiol 3-glucuronidation activity, with a coefficient of determination (R²) of 0.90. nih.govresearchgate.net This high degree of correlation confirms the primary role of UGT1A1 in this specific metabolic pathway. nih.gov Furthermore, considerable interindividual variability in the formation of M1-glucuronide has been observed across different human liver microsomal preparations, which aligns with the known variability in UGT1A1 expression and activity among individuals. nih.gov For instance, a 4.8-fold variation in the relative levels of M1-glucuronide was observed between different pooled and individual genotyped human liver microsomes. nih.gov

Table 1: Formation of Lapatinib M1-Glucuronide in UGT1A1-Genotyped Human Liver Microsomes

| UGT1A1 Genotype/Donor | Relative M1-Glucuronide Level (Peak Area Ratio) |

|---|---|

| Pooled HLM | ~1.5 |

| UGT1A11/1 (Donor 1) | ~3.6 |

| UGT1A11/1 (Donor 2) | ~2.5 |

| UGT1A11/28 (Donor 1) | ~1.0 |

| UGT1A11/28 (Donor 2) | ~0.75 |

| UGT1A128/28 | ~0.8 |

Data is illustrative and based on findings reported in scientific literature. nih.gov Peak area ratio represents the relative abundance of the metabolite.

Alongside glucuronidation, sulfation is another Phase II conjugation pathway involved in the metabolism of M1. nih.govresearchgate.net This reaction, catalyzed by sulfotransferase (SULT) enzymes, involves the transfer of a sulfonate group to the M1 metabolite, forming an M1-sulfate conjugate. longdom.org The formation of M1-sulfate has been demonstrated in vitro in incubations with primary human hepatocytes and liver S9 fractions from humans, rats, and dogs. nih.govresearchgate.net Like glucuronidation, sulfation is considered a detoxification pathway that limits the subsequent oxidation of M1 to a reactive quinoneimine. nih.govresearchgate.net

This compound can also be a substrate for aldehyde oxidase (AO), a cytosolic enzyme. nih.govnih.gov AO mediates the oxidation of M1 on the quinazoline (B50416) ring system to produce a metabolite designated as M3. nih.govnih.govresearchgate.net This metabolic step represents a competing pathway to the Phase II conjugation reactions. nih.gov The formation of M3 from M1 has been observed in incubations with human liver S9 fractions, which contain both cytosolic and microsomal enzymes. nih.govnih.gov Interestingly, there are notable interspecies differences in this pathway; for example, M3 formation was higher in human liver preparations compared to rat, and it was not detected in dogs, a species known to lack functional aldehyde oxidase. tandfonline.comsci-hub.se

Glucuronidation of this compound

Generation of Reactive Metabolites from this compound

Despite the presence of efficient detoxification pathways, the M1 metabolite possesses a para-hydroxyaniline structure, similar to acetaminophen, which makes it susceptible to bioactivation. nih.gov This bioactivation involves further oxidation, primarily mediated by cytochrome P450 enzymes, to form a highly reactive and electrophilic quinoneimine intermediate. nih.govnih.govlongdom.org This reactive metabolite is capable of covalently binding to cellular macromolecules, including proteins, a mechanism implicated in potential cellular toxicity. nih.govlongdom.org The formation of this quinoneimine from M1 has been confirmed in vitro through trapping experiments using nucleophiles like glutathione (B108866) (GSH). nih.govlongdom.org In these experiments, a stable quinoneimine-GSH conjugate is formed, which can be detected and quantified, providing direct evidence of the formation of the reactive intermediate. nih.govresearchgate.net The balance between the detoxification pathways (glucuronidation and sulfation) and the bioactivation pathway (quinoneimine formation) is a critical determinant of the potential for M1-mediated toxicity. nih.govnih.gov

Formation of Quinone Imine Reactive Metabolite

A significant pathway in the further biotransformation of this compound is its oxidation to a reactive quinone imine. nih.govresearchgate.net This electrophilic species is of considerable toxicological interest due to its potential to covalently bind to cellular macromolecules, a mechanism often implicated in drug-induced toxicities. longdom.orgnih.govresearchgate.net

The formation of the quinone imine from M1 is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5. nih.govlongdom.org The M1 metabolite, which contains a para-hydroxyaniline moiety, is susceptible to oxidation. nih.gov This enzymatic oxidation leads to a dehydrogenation reaction, resulting in the formation of the electrophilic quinone imine intermediate. longdom.org

Due to its high reactivity, the quinone imine intermediate is typically not detected directly. Instead, its formation is inferred by trapping it with a nucleophilic agent like glutathione (GSH). nih.govlongdom.org GSH is an endogenous tripeptide that plays a crucial role in cellular detoxification by scavenging reactive electrophilic species. researchgate.net

In the presence of GSH, the quinone imine readily undergoes conjugation to form a stable GSH adduct. nih.govresearchgate.netnih.gov This adduct, often referred to as a quinone imine-GSH conjugate, can be detected and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govlongdom.org The detection of these GSH adducts in in vitro incubations of lapatinib or M1 with human liver microsomes serves as strong evidence for the formation of the transient quinone imine. nih.govresearchgate.netlongdom.org The formation of these conjugates is a key detoxification pathway, preventing the reactive intermediate from binding to critical cellular proteins and other macromolecules. nih.gov The rate of formation of the quinone imine-GSH conjugate has been shown to correlate significantly with the levels of the M1 metabolite. nih.gov

| Precursor | Enzyme(s) | Reactive Intermediate | Trapping Agent | Resulting Adduct |

| This compound | CYP3A4, CYP3A5 | Quinone Imine | Glutathione (GSH) | Quinone Imine-GSH Adduct |

Potential for Formation of Other Electrophilic Intermediates

While the quinone imine is the most well-documented reactive metabolite originating from M1, the metabolic pathways of lapatinib are complex and may lead to other electrophilic species. The O-dealkylation pathway of lapatinib, which produces M1, is implicated in hepatotoxicity due to the formation of this reactive quinone imine. nih.gov However, other metabolic routes for lapatinib itself, such as N-dealkylation and N-hydroxylation, can also lead to the formation of different reactive intermediates, for instance, a nitroso intermediate from the parent drug that can form a metabolic intermediate complex with CYP3A4. nih.gov

Conjugative metabolism of M1, through processes like glucuronidation and sulfation, represents major detoxification pathways that compete with the formation of the quinone imine. nih.govnih.gov These pathways limit the amount of M1 available for bioactivation. nih.gov Therefore, the balance between these detoxification pathways and the oxidative bioactivation pathway determines the extent of reactive metabolite formation and, consequently, the potential for toxicity. nih.gov

Analytical Methodologies for the Characterization and Quantification of Lapatinib Metabolite M1

Advanced Chromatographic Techniques for Separation and Detection

The complexity of biological matrices necessitates the use of high-performance chromatographic techniques coupled with sensitive detection methods for the analysis of drug metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Lapatinib (B449) Metabolite M1 Analysisnih.govnih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high selectivity and sensitivity. nih.govnih.govnih.gov Several LC-MS/MS methods have been developed and validated for the determination of lapatinib and its metabolites. nih.gov These methods often involve the use of a reversed-phase C18 column for chromatographic separation with an isocratic or gradient elution. nih.govnih.gov

For detection, tandem mass spectrometry is operated in the positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and minimizes interference from other matrix components. google.com The high-resolution power of the mass spectrometer is a key factor in metabolism studies, enabling the identification of protonated ions with high mass accuracy. longdom.org

A study investigating reactive metabolites of lapatinib utilized micro ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry to identify a new quinoneimine reactive metabolite after in vitro microsomal incubation. longdom.org The O-dealkylated ion (M1) was detected at an m/z of 473.1045. longdom.org

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for Metabolite Profilingnih.gov

Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers significant advantages for metabolite profiling studies. The use of sub-2 µm particles in UHPLC columns results in higher separation efficiency, improved resolution, and faster analysis times compared to conventional HPLC. When combined with HRMS, such as Quadrupole-Orbitrap or Triple-TOF mass spectrometers, it enables the comprehensive and untargeted analysis of metabolites in complex biological samples. nih.govrug.nl

This technology is instrumental in identifying and characterizing known and unknown metabolites. longdom.org UHPLC-HRMS-based metabolomics has been successfully applied to investigate the metabolic networks in various diseases and the effects of drug treatment. nih.gov For instance, a UHPLC-HRMS method was developed for the simultaneous determination of 20 amino metabolites and proteins in lymphoma patients' cells and serum, showcasing the power of this technique in multivariate analysis. nih.gov

Sample Preparation Strategies for Biological Matrices (e.g., Liver Microsomes, S9 Fractions, Primary Hepatocytes)nih.govnih.gov

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte of interest from complex biological matrices. Common strategies for the extraction of lapatinib and its metabolites from matrices like human liver microsomes (HLM), S9 fractions, and hepatocytes include:

Protein Precipitation (PPT): This is a simple and widely used method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins. The supernatant containing the analyte is then collected for analysis. nih.gov

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. It offers a cleaner extract compared to PPT. researchgate.net

Solid-Phase Extraction (SPE): SPE provides a more selective and efficient cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. This method can be automated for high-throughput analysis.

In a study of lapatinib metabolism, glutathione (B108866) (GSH) trapping was performed using HLM incubations to detect the generation of reactive metabolites. longdom.org

Isotope-Labeled Internal Standards for Accurate Quantificationnih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the best practice for quantitative LC-MS/MS analysis. nih.govcrimsonpublishers.com An SIL-IS has the same chemical properties as the analyte but a different mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.com

The key advantages of using an SIL-IS include:

Correction for Matrix Effects: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the SIL-IS remains constant, leading to more accurate and reproducible results. researchgate.netthermofisher.com

Compensation for Variability in Sample Preparation: The SIL-IS corrects for any loss of analyte during the extraction and sample handling process. nih.govnih.gov

Studies have demonstrated that while both non-isotope-labeled and isotope-labeled internal standards can show acceptable accuracy and precision in pooled plasma, only the SIL-IS can correct for the interindividual variability in drug recovery from patient plasma samples. nih.govnih.gov For lapatinib analysis, lapatinib-d3 has been used as an effective isotope-labeled internal standard. nih.govnih.gov

Method Validation Parameters for Research Applications (e.g., Sensitivity, Reproducibility, Specificity)pom.go.id

For research applications, analytical methods must be validated to ensure they are reliable and fit for purpose. Key validation parameters, often following guidelines from bodies like the International Council for Harmonisation (ICH), include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govrjptonline.org

Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte. pom.go.idrjptonline.org

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of recovery. pom.go.idrjptonline.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pom.go.idrjptonline.org

Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. rjptonline.orgresearchgate.net

Reproducibility: The precision of the method under different conditions, such as different analysts, instruments, or laboratories. pom.go.id

The table below summarizes typical validation parameters for analytical methods used in the quantification of lapatinib, which are also applicable to its metabolites.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 nih.govrjptonline.org |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) researchgate.net |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) researchgate.net |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS nih.gov |

This table presents generally accepted criteria for bioanalytical method validation.

Preclinical and in Vitro Investigations into Lapatinib Metabolite M1 S Biological Activity and Cellular Mechanisms

Assessment of Lapatinib (B449) Metabolite M1 Activity in Cellular Models

The O-dealkylated metabolite of lapatinib, known as M1 or OD-LAP, has been a focal point of in vitro research to understand its contribution to the parent drug's biological effects, particularly its potential for hepatotoxicity. Studies utilizing various hepatic cellular models have been instrumental in delineating the specific activities of M1 compared to lapatinib.

Direct comparisons of the cytotoxic effects of lapatinib and its primary metabolites have been conducted in several hepatic cell lines, including primary human hepatocytes, HepaRG cells, and HepG2 cells. researchgate.netnih.gov Research indicates that the metabolic profile of lapatinib significantly influences its cytotoxic potential. One study compared the cytotoxicity of lapatinib with its O-dealkylated (M1), N-dealkylated, and N-hydroxy metabolites, demonstrating that N-dealkylated lapatinib is more toxic than the parent drug and the other metabolites in these cell lines. researchgate.netnih.govnih.gov

While lapatinib itself induces cytotoxicity in hepatic cells, its M1 metabolite exhibits distinct bioactivity, particularly concerning mitochondrial function. researchgate.netdrugbank.com In standard HepG2 cells, which have low levels of drug-metabolizing enzymes, lapatinib metabolite M1 (OD-LAP) was found to cause mitochondrial impairment, whereas the parent compound, lapatinib, did not elicit the same effect. drugbank.comnih.gov However, when HepG2 cells were engineered to overexpress the CYP3A4 enzyme—the primary enzyme responsible for converting lapatinib to M1—the parent drug then exhibited mitochondrial dysfunction, indicating that this specific toxicity is mediated through its conversion to the M1 metabolite. drugbank.comresearchgate.net

Table 1: Comparative Cytotoxicity and Mitochondrial Effects of Lapatinib vs. Metabolite M1 This table is a representation of findings described in the text. Specific IC50 values may vary between studies.

| Compound | Cell Line | Endpoint | Observation | Source |

|---|---|---|---|---|

| Lapatinib | HepG2 | Mitochondrial Respiration | No significant alteration in oxygen consumption rate. | drugbank.com |

| This compound (OD-LAP) | HepG2 | Mitochondrial Respiration | Time- and concentration-dependent decrease in oxygen consumption. | drugbank.comresearchgate.net |

| Lapatinib | CYP3A4-expressing HepG2 | Mitochondrial Respiration | Induces mitochondrial dysfunction via metabolism to M1. | drugbank.com |

| Lapatinib vs. Metabolites | HepG2, HepaRG, Primary Human Hepatocytes | General Cytotoxicity | N-dealkylated metabolite found to be more toxic than Lapatinib and other metabolites, including M1. | researchgate.netnih.gov |

This compound has been directly implicated in causing mitochondrial stress. drugbank.com In studies using HepG2 cells, M1 (OD-LAP) was shown to induce a time- and concentration-dependent decrease in the oxygen consumption rate, a key indicator of mitochondrial impairment. drugbank.comresearchgate.net The parent drug, lapatinib, did not alter the oxygen consumption rate in these cells, reinforcing that the O-dealkylation is a critical step for this specific toxic effect. drugbank.com This mitochondrial toxicity induced by M1 was found to be exacerbated when intracellular levels of glutathione (B108866) (GSH) were depleted, highlighting the protective role of GSH against M1-mediated mitochondrial damage. drugbank.comresearchgate.net The formation of a reactive quinone imine from M1 is believed to be the ultimate cause of this mitochondrial dysfunction. drugbank.com

In response to the cellular stress induced by this compound, hepatic cells activate protective antioxidant pathways. drugbank.com A key component of this response is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of numerous cytoprotective and antioxidant genes. drugbank.comresearchgate.net

Studies in HepG2 cells demonstrated that M1 (OD-LAP) activates Nrf2. drugbank.com This activation was confirmed by observations of increased mRNA levels of Nrf2 target genes following a 4-hour treatment with M1. drugbank.comresearchgate.net In contrast, the parent compound lapatinib did not activate Nrf2 in standard HepG2 cells. drugbank.com Nrf2 activation by lapatinib was only observed when the cells were transduced with CYP3A4, enabling the metabolism of lapatinib to M1. drugbank.comresearchgate.net This indicates that the M1 metabolite is the species responsible for triggering this adaptive antioxidant response. The activation of the Keap1-Nrf2 pathway leads to the stabilization and nuclear translocation of Nrf2, subsequently inducing the transcription of genes for enzymes like NAD(P)H quinone oxidoreductase 1 and those involved in glutathione synthesis, which are expected to mitigate the toxicity of M1. drugbank.comfrontiersin.orgnih.gov

Mechanistic Studies of Reactive Metabolite Interactions with Cellular Components

The biological activity of this compound is closely linked to its potential for bioactivation into a reactive species. nih.gov This subsequent metabolic step is central to its interaction with cellular components and the resulting detoxification responses.

The O-dealkylation of lapatinib produces the M1 metabolite, which contains a para-hydroxyaniline moiety. nih.govnih.gov This structure is susceptible to further oxidation, primarily by cytochrome P450 enzymes, to form a highly reactive electrophilic quinone imine. nih.govnih.gov This reactive metabolite is capable of covalently binding to cellular macromolecules, particularly proteins, by reacting with nucleophilic residues such as cysteine. frontiersin.orgnih.govresearchgate.net

This covalent modification of proteins is a significant event that can lead to direct cellular stress, enzyme inactivation, and potentially trigger an immune response through the formation of haptens. nih.govnih.gov The propensity of this reactive quinone imine to bind to proteins is considered a key mechanism underlying the idiosyncratic hepatotoxicity associated with lapatinib. nih.govresearchgate.net

Cells possess several detoxification pathways to mitigate the potential harm from this compound and its subsequent reactive quinone imine. These mechanisms primarily involve enzymatic conjugation reactions that convert the metabolite into a more water-soluble and readily excretable form, while also preventing the formation of the reactive quinone imine. nih.gov

The main detoxification pathways for M1 include:

Glucuronidation and Sulfation : Phase II conjugation of the phenolic group on M1 with glucuronic acid (via UDP-glucuronosyltransferases) or sulfate (B86663) (via sulfotransferases) is considered a major detoxification pathway. nih.gov These reactions prevent the bioactivation of M1 to the reactive quinone imine. nih.gov

Glutathione (GSH) Conjugation : In instances where the reactive quinone imine is formed, glutathione (GSH) serves as a critical cellular protectant. nih.gov GSH can readily react with the electrophilic quinone imine, forming a stable GSH-conjugate. nih.govnih.gov This process effectively neutralizes the reactive metabolite, preventing it from covalently binding to essential cellular proteins and protecting against cellular injury, including mitochondrial damage. drugbank.comresearchgate.net The cellular level of GSH is therefore crucial in protecting against the toxicity induced by M1 bioactivation. drugbank.com

Mechanistic Research on Lapatinib Metabolite M1 S Role in Enzyme Inhibition and Induction

Lapatinib (B449) Metabolite M1 as an Effector of Drug-Metabolizing Enzymes

Lapatinib's interaction with drug-metabolizing enzymes is complex, involving multiple pathways and reactive species that lead to enzyme inactivation. While early research investigated the role of a quinoneimine species derived from the M1 metabolite, subsequent studies have provided a more detailed understanding, highlighting a different metabolic route as the primary cause of CYP3A4 inactivation. Lapatinib is metabolized by CYP3A4 and CYP3A5 through several major pathways, including O-dealkylation to form M1, N-dealkylation, and N-hydroxylation. nih.govnih.gov The generation of reactive metabolites from these pathways is central to the observed enzyme inhibition. longdom.orgnih.gov

The primary mechanism for the time-dependent inactivation of CYP3A4 by lapatinib is through the formation of a quasi-irreversible metabolic intermediate (MI) complex. nih.govnih.gov This process is not initiated by the M1 metabolite but rather through a separate bioactivation pathway of the parent lapatinib molecule. researchgate.netnih.gov The process involves the N-hydroxylation of the secondary amine group in lapatinib, which is then oxidized to a reactive nitroso intermediate. nih.govmdpi.com

This nitroso metabolite acts as a nucleophile and binds tightly but quasi-irreversibly to the ferrous iron (Fe²⁺) in the heme center of the CYP3A4 enzyme. nih.govresearchgate.net The formation of this MI complex effectively sequesters the enzyme, rendering it catalytically inactive. nih.gov

Key evidence supporting this mechanism includes:

Spectral Analysis: The formation of the MI complex is characterized by a distinct Soret absorbance peak at approximately 455 nm during spectral difference scanning. nih.govnih.gov

Reversibility: The enzymatic activity of the inactivated CYP3A4 can be fully restored by introducing a strong oxidizing agent, such as potassium ferricyanide. nih.govxenotech.com This agent oxidizes the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, disrupting the coordinate bond with the nitroso metabolite and releasing the enzyme. This confirms the quasi-irreversible nature of the inhibition. researchgate.net

Interestingly, CYP3A5, a closely related isoform, is significantly less susceptible to inactivation via this MI complex formation pathway. nih.govresearchgate.net

While the MI complex is key for CYP3A4, the pathway involving Lapatinib metabolite M1 leads to a different mechanism of inactivation that predominantly affects CYP3A5. The M1 metabolite, O-dealkylated lapatinib, contains a p-hydroxyaniline structure. nih.govnih.gov This structure is susceptible to further oxidation by CYP enzymes to form a highly reactive quinoneimine intermediate. longdom.orgnih.gov

This electrophilic quinoneimine is the subsequent reactive species of M1 and is responsible for the irreversible, mechanism-based inactivation of CYP3A5. nih.govnih.gov Unlike the MI complex formed with CYP3A4, this inactivation occurs through the formation of a covalent bond between the quinoneimine and nucleophilic residues within the apoprotein of the CYP3A5 enzyme. nih.govnih.gov This covalent adduction permanently alters the enzyme's structure and function. Evidence for this pathway is supported by the detection of glutathione (B108866) (GSH) adducts of the quinoneimine, which are formed when the reactive intermediate is trapped by this cellular nucleophile. nih.govnih.govnih.gov

Therefore, lapatinib presents a complex case of MBI with two distinct, isoform-specific mechanisms originating from different metabolic pathways:

CYP3A4 Inactivation: Mediated by a nitroso intermediate (from the parent drug) forming a quasi-irreversible MI complex with the heme iron. nih.govresearchgate.net

CYP3A5 Inactivation: Mediated by a quinoneimine intermediate (from the M1 metabolite) forming an irreversible covalent bond with the apoprotein. nih.govnih.gov

Implications for Mechanistic Understanding of Drug-Drug Interactions (DDI) in Preclinical Models

The detailed mechanistic understanding of how lapatinib metabolites inactivate CYP3A4 and CYP3A5 is critical for predicting and evaluating the risk of DDIs in preclinical settings. researchgate.net Since CYP3A4 is responsible for the metabolism of approximately 50% of clinically used drugs, its inactivation can lead to significant increases in the plasma concentrations of co-administered drugs, potentially causing toxicity. nih.gov

Preclinical models, such as incubations with human liver microsomes (HLMs) and recombinant human CYP enzymes, are essential tools to dissect these complex interactions. xenotech.comresearchgate.net These models allow researchers to:

Identify the specific reactive metabolites responsible for inactivation.

Determine the type of inhibition (e.g., quasi-irreversible vs. irreversible).

Characterize the isoform-selectivity of the inactivation (CYP3A4 vs. CYP3A5).

This level of detail is crucial because the clinical impact of the DDI depends on these factors. For instance, the high degree of genetic polymorphism in the CYP3A5 gene means that the impact of CYP3A5 inactivation will vary significantly between individuals. researchgate.netnih.gov Understanding that M1-derived quinoneimine primarily affects CYP3A5 allows for more refined DDI predictions based on a patient's genotype.

Interspecies Differences and Variability in Lapatinib Metabolite M1 Disposition in Research Models

Comparative Metabolism of Lapatinib (B449) Metabolite M1 Across Preclinical Species (e.g., Rat, Dog) and Human In Vitro Systems

The metabolic profile of lapatinib has been noted to be broadly similar in rats, dogs, and humans. fda.gov However, detailed in vitro studies using liver microsomal and 9000g supernatant (S9) fractions have revealed significant quantitative interspecies differences in the biotransformation of its M1 metabolite. nih.govresearchgate.net The primary pathways for M1 metabolism include glucuronidation, sulfation, aldehyde oxidase–mediated oxidation, and bioactivation to a reactive quinoneimine intermediate. nih.govresearchgate.net

Conjugative metabolism through glucuronidation and sulfation is considered a major detoxification pathway for M1 in preclinical species like rats and dogs, as it limits the formation of the reactive quinoneimine. nih.govnih.gov In vitro experiments comparing liver microsomes from humans, rats, and dogs have quantified these differences. One study found that under conditions containing UDPGA and NADPH, the relative formation of M1-glucuronide was highest in dog liver microsomes, followed by human and then rat liver microsomes. nih.gov

These findings highlight that while the metabolic pathways are qualitatively similar, the quantitative differences in enzyme activity across species can lead to different dispositions of Lapatinib Metabolite M1. This is a critical consideration when extrapolating preclinical toxicology data to human risk assessment.

| Species | Relative M1-Glucuronide Formation (Mean ± S.D. Peak Area Ratio) |

|---|---|

| Human | 2.7 ± 0.3 |

| Rat | 1.4 ± 0.7 |

| Dog | 5.2 ± 0.9 |

Data sourced from in vitro microsomal incubations containing UDPGA and NADPH. nih.gov

Interindividual Variability in this compound Formation and Clearance Pathways in Human-Relevant In Vitro Systems

Significant interindividual variability is a hallmark of lapatinib pharmacokinetics, and this extends to the formation and clearance of its M1 metabolite. nih.govresearchgate.net Variations in the activity of CYP3A enzymes are a primary contributor to these differences. nih.gov The formation of this compound via O-debenzylation is highly correlated with hepatic CYP3A activity. nih.gov

Pharmacogenetic Research on this compound Formation and Subsequent Metabolism

Pharmacogenetic factors, particularly polymorphisms in the genes encoding drug-metabolizing enzymes, play a crucial role in the observed interindividual variability of this compound disposition. Research has focused on the key enzymes responsible for both its formation (CYP3A subfamily) and its detoxification (UGT enzymes).

CYP3A5 Genotype: The formation of M1 is catalyzed by both CYP3A4 and CYP3A5. researchgate.net The CYP3A5 gene is highly polymorphic, with the CYP3A53 allele leading to a non-functional protein. Individuals who are carriers of at least one CYP3A51 allele ("expressers") have higher CYP3A5 activity. Research has shown that the contribution of CYP3A5 to Lapatinib M1 formation is significantly greater in liver microsomes from CYP3A5 expressers (CYP3A51/1 donors) compared to non-expressers (CYP3A53/3 donors). nih.gov In one study, the estimated CYP3A5 contribution to M1 formation was 26% in expressers versus only 8% in non-expressers. nih.gov This indicates that the CYP3A5 genotype is a key determinant of lapatinib bioactivation, although total CYP3A activity remains the most critical factor. nih.gov

| CYP3A5 Genotype | Donor Group | Estimated CYP3A5 Contribution (Mean ± S.D.) |

|---|---|---|

| 1/1 | Expressers | 26% ± 5% |

| 3/3 | Non-expressers | 8% ± 2% |

Data from in vitro studies using human liver microsomes and selective CYP3A inhibitors. nih.gov

UGT1A1 Genotype: The primary enzyme responsible for the detoxification of this compound via glucuronidation is UDP-glucuronosyltransferase 1A1 (UGT1A1). nih.govnih.gov Reaction phenotyping experiments have confirmed UGT1A1's major role in this pathway. nih.gov Consequently, genetic variations in the UGT1A1 gene can significantly impact M1 clearance. Studies using UGT1A1-genotyped human liver microsomes have demonstrated a significant correlation (R² = 0.90) between the formation of M1-glucuronide and UGT1A1 activity. nih.govnih.gov This strong association underscores the importance of UGT1A1 genetics in the detoxification of lapatinib and may influence an individual's susceptibility to variability in drug exposure and response. ebmconsult.com

Strategic Research Methodologies and Future Directions for Lapatinib Metabolite M1 Investigations

Integrated In Vitro-In Silico Approaches for Predicting Lapatinib (B449) Metabolite M1 Behavior

The prediction of a metabolite's behavior relies on a synergistic combination of wet-lab (in vitro) experimentation and computer-based (in silico) modeling. This integrated approach allows for the generation of robust data that can inform more complex pharmacokinetic models.

In vitro systems are foundational for studying the metabolic pathways of Lapatinib metabolite M1. Key experimental models include:

Human Liver Microsomes and S9 Fractions: These subcellular fractions contain the primary drug-metabolizing enzymes and are used to study Phase I and Phase II metabolic reactions. Incubations of M1 with human liver microsomes have been instrumental in identifying subsequent metabolic products, including glucuronide conjugates nih.gov.

Recombinant Human Enzymes: To pinpoint which specific enzymes are responsible for M1 metabolism, researchers use purified, recombinantly expressed enzymes. Studies with a panel of human UDP-glucuronosyltransferases (UGTs) have demonstrated that UGT1A1 is the major hepatic enzyme involved in the glucuronidation of Lapatinib M1 nih.govresearchgate.net.

Primary Human Hepatocytes: These cells provide a more holistic view of metabolism as they contain a full complement of enzymes, cofactors, and transporters. Studies in primary human hepatocytes have demonstrated the sequential metabolism of Lapatinib to M1 and its subsequent conversion to M1-glucuronide, M1-sulfate, and a quinoneimine-glutathione (GSH) conjugate nih.gov.

In silico tools complement these experimental findings by providing predictive power and mechanistic insights. These computational methods include:

Mechanistic Metabolism Models: Software platforms can now model the metabolism of molecules by various enzyme families, including Cytochrome P450 (CYP), UGT, and Sulfotransferase (SULT) enzymes news-medical.net. These models can predict the likely sites of metabolism on the M1 molecule and the resulting products, helping to guide experimental metabolite identification studies news-medical.net.

Molecular Docking and Dynamics: These simulation techniques predict how Lapatinib M1 might bind to the active site of metabolizing enzymes like UGT1A1 or CYP3A4 nih.gov. Such studies can help explain the observed specificity of certain enzymes for M1 and can be used to predict how genetic variations in these enzymes might alter metabolic activity nih.govmdpi.com.

The integration of these approaches is key. Data from in vitro experiments, such as reaction rates and enzyme contributions, are used to build, train, and validate the in silico models. Once validated, these computational models can be used to rapidly screen for potential metabolic pathways and liabilities, prioritizing experimental resources and accelerating research.

| Methodology Type | Specific Approach | Application to this compound | Reference |

|---|---|---|---|

| In Vitro | Human Liver Microsomes/S9 | Characterizing formation of M1-glucuronide and quinoneimine-GSH adducts. | nih.gov |

| Recombinant UGT Enzymes | Identifying UGT1A1 as the primary enzyme for M1 glucuronidation. | nih.govresearchgate.net | |

| Primary Human Hepatocytes | Observing the complete sequential metabolism from Lapatinib to M1 conjugates. | nih.gov | |

| In Silico | Mechanistic Metabolism Models | Predicting potential sites of metabolism and metabolic products of M1. | news-medical.net |

| Molecular Docking/Dynamics | Simulating the binding interaction of M1 with metabolizing enzymes (e.g., UGTs, CYPs). | nih.govmdpi.com |

Application of Advanced Mass Spectrometry Techniques for Novel this compound Adducts

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone analytical technique for identifying and quantifying drug metabolites and their adducts. The complexity of Lapatinib metabolism, which involves the formation of both stable and reactive species from M1, necessitates the use of advanced MS-based strategies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed for its high sensitivity and specificity nih.govptfarm.plnih.gov. In this technique, metabolites are first separated by LC and then detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting a specific metabolite ion (the precursor ion) and fragmenting it to produce characteristic product ions. The specific transition from a precursor ion to a product ion can be monitored using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), providing highly quantitative and specific detection nih.govnih.gov.

The application of high-resolution mass spectrometry (HRMS) has been pivotal in the structural elucidation of novel adducts researchgate.netresearchgate.net. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of a metabolite researchgate.net.

Key applications of these techniques in M1 research include:

Identification of Stable Conjugates: LC-MS/MS has been used to identify the M1-glucuronide conjugate formed in incubations with human liver microsomes nih.gov.

Trapping and Detection of Reactive Metabolites: The O-dealkylation of Lapatinib to M1 is a prerequisite for the formation of a reactive quinoneimine species researchgate.netnih.gov. This highly reactive electrophile cannot be detected directly but can be "trapped" by a nucleophile like glutathione (B108866) (GSH). Advanced MS techniques are then used to detect the resulting stable M1-quinoneimine-GSH adduct nih.govresearchgate.net. Specific MS/MS scan modes, such as neutral loss scanning for the characteristic loss of the pyroglutamic acid moiety (129 Da) from glutathione, can be employed to selectively screen for these GSH adducts researchgate.net.

| Metabolite/Adduct | Technique | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| M1-Glucuronide | LC-MS/MS (SRM) | 649 | 473 | nih.gov |

| M1-Quinoneimine-GSH Adduct | LC-MS/MS (SRM) | 778 | 655 | researchgate.net |

Development of Predictive Models for Metabolite Formation and Disposition in Preclinical Research

To understand how this compound is formed and distributed throughout the body over time, researchers develop predictive models based on preclinical data. A primary tool in this area is physiologically based pharmacokinetic (PBPK) modeling nih.gov.

PBPK models are mathematical constructs that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body nih.gov. These models consist of compartments representing different organs and tissues, connected by blood flow. The development of a PBPK model that accurately describes the disposition of M1 requires the integration of several data types:

System-specific data: Physiological parameters for the preclinical species being studied, such as organ volumes and blood flow rates nih.gov.

Drug-specific data: Physicochemical properties of M1 and data on its metabolism and transport. This information is generated from in vitro and in vivo preclinical studies.

A critical aspect of developing these models is characterizing interspecies differences in metabolism. Studies using liver microsomes and S9 fractions from humans, rats, and dogs have revealed different patterns in M1 biotransformation nih.gov. For instance, in rats, M1-sulfate conjugates are the major drug-related material found in bile, whereas M1-glucuronide conjugates are less abundant. Understanding these differences is essential for accurately scaling the preclinical models to predict the disposition of M1 in humans nih.gov. A first-generation PBPK model for the parent drug Lapatinib has been developed in mice and successfully scaled to humans; this model serves as a foundation that can be expanded to include the formation and disposition of key metabolites like M1 nih.gov.

| Species | Primary Conjugation Pathways Observed in Preclinical Studies | Reference |

|---|---|---|

| Human | Glucuronidation (via UGT1A1) and Sulfation observed in vitro. | nih.gov |

| Rat | Sulfation is the predominant pathway observed for biliary excretion, followed by glucuronidation. | nih.gov |

| Dog | Glucuronidation and Sulfation are both significant detoxication pathways. | nih.gov |

Identification of Research Gaps and Emerging Areas in this compound Research

Despite significant progress, several knowledge gaps remain in the understanding of this compound. Addressing these gaps represents the future direction of research in this field.

Identified Research Gaps:

Interindividual Variability: Human studies have reported high interindividual variability in the formation of M1 researchgate.net. The genetic and environmental factors that drive this variability in M1 formation and its subsequent clearance (e.g., via UGT1A1) are not fully understood. Elucidating the role of pharmacogenetics, particularly polymorphisms in UGT1A1, is a critical unmet need nih.gov.

In Vivo Human Data: While the conjugation pathways of M1 are considered major detoxication routes in preclinical species, these specific metabolic pathways have not been definitively demonstrated and quantified in human subjects in vivo nih.govresearchgate.net.

Role in Hepatotoxicity: The O-dealkylation pathway leading to M1 and its subsequent oxidation to a reactive quinoneimine is implicated in Lapatinib-induced hepatotoxicity researchgate.netnih.govnih.gov. However, the precise contribution of this pathway relative to other dispositional factors, such as drug transporter interactions, and the specific mechanisms that predispose certain individuals to liver injury remain to be fully clarified nih.gov.

Refinement of Predictive Models: Existing PBPK models are often "first-generation" and require further refinement. There is a need to incorporate more detailed data on metabolite generation, transport, and clearance to improve the accuracy of these models in predicting M1 disposition in diverse patient populations nih.gov.

Emerging Research Areas:

Advanced In Vitro Models: The use of more physiologically relevant in vitro systems, such as 3D liver spheroids, organ-on-a-chip technologies, and bioprinted tissues, will provide more accurate predictions of human metabolism and toxicity compared to traditional 2D cell cultures or subcellular fractions.

Quantitative Systems Pharmacology (QSP): The development of QSP models, which integrate PBPK modeling with cellular signaling pathways, can help link the disposition of M1 to its downstream biological and toxicological effects at a mechanistic level.

'Omics' Technologies: The application of proteomics and metabolomics can identify biomarkers of M1 exposure or M1-induced cellular stress nih.gov. This can provide deeper insight into the mechanisms of toxicity and may help identify patients at higher risk.

Personalized Medicine: Ultimately, research is moving towards integrating pharmacogenetic data, PBPK/QSP modeling, and clinical patient characteristics to develop models that can predict an individual's specific metabolic profile for Lapatinib and M1. This would enable a personalized approach to therapy, optimizing efficacy while minimizing the risk of toxicity.

Q & A

Q. What are the primary metabolic pathways of lapatinib leading to M1 formation, and which enzymes regulate these processes?

Lapatinib undergoes O-dealkylation via CYP3A4/5 to form the phenolic metabolite M1. This step is critical for subsequent detoxification (glucuronidation by UGT1A1) or bioactivation (formation of a quinoneimine via oxidation). Non-CYP pathways, including aldehyde oxidase (AO)-mediated oxidation and sulfation, further modulate M1's fate . Methodologically, recombinant CYP3A enzymes, liver microsomes, and chemical inhibitors (e.g., ketoconazole) are used to delineate contributions of specific isoforms .

Q. How do interspecies differences in M1 metabolism inform translational research?

Human, rat, and dog liver S9 fractions exhibit distinct metabolic profiles: humans show high glucuronidation rates (UGT1A1-driven), while dogs favor sulfation. Rats lack AO activity, limiting M3 (AO-mediated metabolite) formation. These differences necessitate careful selection of preclinical models for toxicity studies. Comparative assays using species-specific liver fractions and LC-MS/MS metabolite tracking are key .

Q. What role does UGT1A1 play in detoxifying M1, and how is this assessed experimentally?

UGT1A1 catalyzes M1 glucuronidation, reducing hepatic exposure to reactive quinoneimines. Reaction phenotyping with recombinant UGT isoforms, UGT1A1 genotyped human liver microsomes, and inhibitors (e.g., atazanavir) confirm enzyme specificity. Correlation analyses between UGT1A1 activity (via 17β-estradiol 3-glucuronidation) and M1-glucuronide formation validate this pathway .

Advanced Research Questions

Q. How do CYP3A5 polymorphisms influence interindividual variability in M1 pharmacokinetics?

CYP3A5*1/*1 and *1/*3 expressors exhibit higher M1 formation rates than *3/*3 carriers, impacting systemic exposure. Genotype-phenotype studies using donor-stratified liver microsomes and pharmacokinetic modeling are essential to predict toxicity risks .

Q. What experimental models best recapitulate M1-induced hepatotoxicity mechanisms?

Primary human hepatocytes and HepaRG cells, combined with CYP3A4 induction (e.g., rifampicin) and glutathione depletion, replicate M1 bioactivation and cytotoxicity. LC-MS/MS detection of quinoneimine-GSH adducts and mitochondrial stress markers (e.g., NRF2 activation) are critical endpoints .

Q. How can sequential metabolism studies clarify M1's disposition in vivo?

Sequential metabolism involves M1 conversion to glucuronide/sulfate conjugates in hepatocytes, followed by biliary excretion via MRP2. In vitro models with cryopreserved hepatocytes and transporter inhibitors (e.g., MK571) mimic this process. Bile-cannulated animal studies validate findings .

Q. What methodologies reconcile discrepancies between in vitro and in vivo M1 metabolite profiles?

Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro metabolic constants (e.g., CLint), enzyme abundance data, and transporter kinetics. Cross-species scaling factors and parameter sensitivity analyses address interspecies differences .

Q. How do efflux transporters influence M1 conjugate excretion and toxicity?

MRP2 mediates biliary excretion of M1-glucuronide, while enterohepatic recirculation may prolong exposure. Transfected cell lines (e.g., MDCKII-MRP2) and vesicular transport assays quantify conjugate efflux. Clinical studies with probe substrates (e.g., pravastatin) assess transporter polymorphisms .

Q. What systems biology approaches elucidate multi-enzyme interactions in M1 metabolism?

Network pharmacology models map interactions between CYP3A, UGT1A1, and AO. Multi-omics (proteomics/metabolomics) and machine learning identify co-regulated pathways. Public databases (e.g., HMDB) and ontology tools contextualize findings .

Q. How can advanced analytical techniques improve M1 metabolite detection and quantification?

High-resolution LC-MS/MS with stable isotope-labeled internal standards (e.g., d4-M1) enhances specificity. Multi-platform metabolomics (NMR + MS) captures diverse conjugates. QA/QC protocols ensure reproducibility in complex matrices like hepatocyte lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.